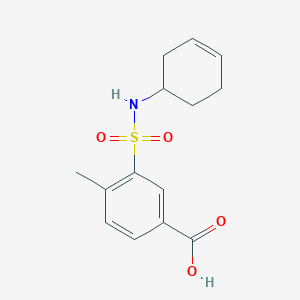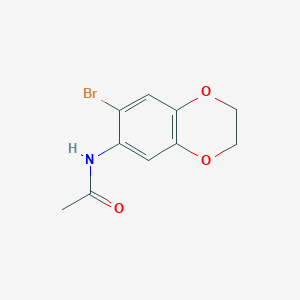![molecular formula C12H17NO6S B7581706 (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid, also known as DB844, is a chemical compound that has been extensively studied for its potential as an anti-parasitic agent. DB844 belongs to a class of compounds known as sulfonamides, which are widely used in the treatment of bacterial and protozoan infections. In
Wirkmechanismus
The mechanism of action of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate, which is essential for the survival of parasites. DHPS is the target of sulfonamide drugs, which bind to the enzyme and prevent the synthesis of folate. (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid has been shown to have a higher affinity for DHPS than other sulfonamides, making it a promising candidate for the treatment of leishmaniasis.
Biochemical and Physiological Effects:
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. However, further studies are needed to evaluate the long-term effects of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid on human health.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its high potency against parasites and low toxicity. However, the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
Future research on (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid could focus on the following areas:
1. Optimization of the synthesis method to improve yield and reduce cost.
2. Evaluation of the efficacy of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid in clinical trials for the treatment of leishmaniasis.
3. Investigation of the potential of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid as a treatment for other parasitic diseases.
4. Study of the long-term effects of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid on human health.
5. Development of novel derivatives of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid with improved pharmacological properties.
Conclusion:
In conclusion, (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid is a promising compound for the treatment of leishmaniasis and other parasitic diseases. Its high potency and low toxicity make it an attractive candidate for further research. However, more studies are needed to evaluate its long-term effects on human health and to optimize its synthesis method. With continued research, (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid could become an important tool in the fight against parasitic diseases.
Synthesemethoden
The synthesis method of (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with (R)-2-amino-1-butanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid. The purity of the compound can be improved through recrystallization from a suitable solvent such as methanol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid has been extensively studied for its potential as an anti-parasitic agent, particularly in the treatment of leishmaniasis. Leishmaniasis is a parasitic disease that affects millions of people worldwide, particularly in developing countries. Current treatments for leishmaniasis are limited and often associated with significant side effects. (2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid has shown promising results in preclinical studies as a potential alternative treatment for leishmaniasis.
Eigenschaften
IUPAC Name |
(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-4-9(12(14)15)13-20(16,17)11-6-5-8(18-2)7-10(11)19-3/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMFDFUVNUWBZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)

![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)